molecular formula C10H10O2 B074854 alpha-Methylcinnamic acid CAS No. 1199-77-5

alpha-Methylcinnamic acid

Cat. No.: B074854
CAS No.: 1199-77-5
M. Wt: 162.18 g/mol
InChI Key: XNCRUNXWPDJHGV-BQYQJAHWSA-N
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Description

Alpha-Methylcinnamic acid: is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the alpha position of the propenoic acid chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Methylcinnamic acid can be synthesized through several methods. One common method involves the condensation of acetophenone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of sodium ethoxide as a base and ethanol as a solvent. The reaction proceeds through the formation of an intermediate, which upon heating, undergoes decarboxylation to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also incorporates purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Methylcinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Methylcinnamic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it can inhibit the growth of certain bacteria by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Alpha-Methylcinnamic acid can be compared with other cinnamic acid derivatives:

    Cinnamic acid: The parent compound, which lacks the methyl group at the alpha position.

    Alpha-Methylhydrocinnamic acid: A reduced form of this compound.

    Beta-Methylcinnamic acid: Another derivative with the methyl group at the beta position.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCRUNXWPDJHGV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID901044462
Record name (E)-2-Methylcinnamic acid
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Molecular Weight

162.18 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name alpha-Methylcinnamic acid
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CAS No.

1199-77-5, 1895-97-2
Record name alpha-Methylcinnamic acid
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Record name 2-Methyl-3-phenyl-2-propenoic acid
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Record name (E)-2-Methylcinnamic acid
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Record name α-methylcinnamic acid
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Record name 2-Methyl-3-phenyl-2-propenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the biological activities reported for alpha-Methylcinnamic acid derivatives?

A1: Research has primarily explored the hypolipidemic activity of this compound derivatives. Studies have shown that esters of this compound with longer alkoxy substituents (C12-C16) in the para position exhibit potent hypolipidemic effects in rats, comparable to or even exceeding the activity of clofibrate []. Furthermore, p-myristyloxy-alpha-methylcinnamic acid, specifically its alpha-monoglyceride (LK-903), has demonstrated significant antilipolytic effects, suggesting a potential mechanism for its hypolipidemic action []. Additionally, 2-Chloro-4-Bromo-alpha-Methylcinnamic acid sodium (SC1001 Na) has been investigated for its potential as a novel sodium channel blocker due to its effects on action potential duration and amplitude in toad sartorius muscle []. This compound also appears to block neuromuscular transmission in toads, potentially through a presynaptic mechanism [].

Q2: Is there a specific structural feature of this compound derivatives important for their hypolipidemic activity?

A2: Yes, research suggests that the length and position of the alkoxy substituent on the phenyl ring significantly influence the hypolipidemic activity of this compound derivatives. Studies have shown that a p-alkoxy substituent with a chain length between 12 and 16 carbons (C12-C16) is crucial for optimal activity [].

Q3: Have any this compound derivatives been incorporated into more complex molecules with biological activity?

A3: Yes, A201A, a novel nucleoside antibiotic, contains p-hydroxy-alpha-methylcinnamic acid as part of its structure. This antibiotic also includes 6-dimethylaminopurine, 3-amino-3-deoxyribose, an unsaturated hexofuranose, and 3,4-di-O-methylrhamnose []. The presence of p-hydroxy-alpha-methylcinnamic acid in A201A highlights its potential as a building block for more complex bioactive molecules.

Q4: Are there any studies on the metabolism of this compound derivatives?

A4: While specific metabolic studies on this compound derivatives are limited in the provided research, an earlier study investigated the fate of structurally similar branched-chain fatty acids in the body. This study examined this compound, beta-Phenyl-iso-butyric acid, and gamma-Phenyl-iso-valeric acid, providing insights into the potential metabolic pathways of compounds with similar structures [].

Q5: Beyond its biological activity, are there other applications for this compound?

A5: Yes, certain derivatives of this compound, specifically esters containing a chiral moiety and varying alkoxy chain lengths, have shown potential in materials science. These compounds exhibit liquid crystal properties, including ferroelectric and antiferroelectric phases, making them interesting for applications in display technology and other areas [].

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